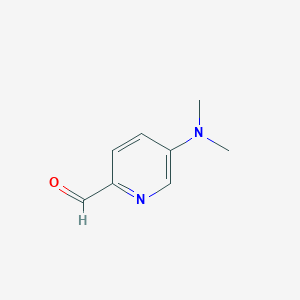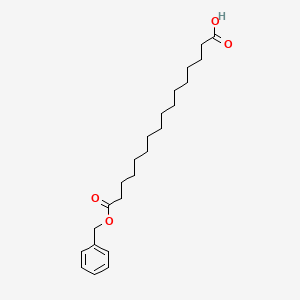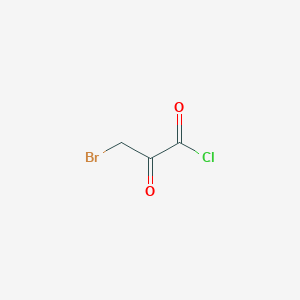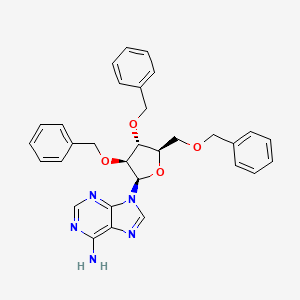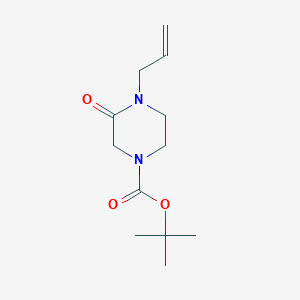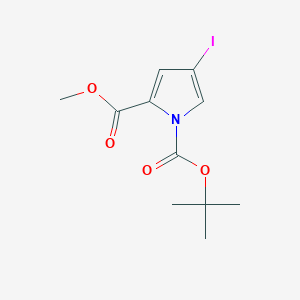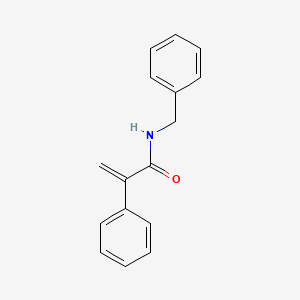![molecular formula C11H11FINO2 B1396715 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CAS No. 1228778-13-9](/img/structure/B1396715.png)
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine
Descripción general
Descripción
“4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications1.
Synthesis Analysis
The synthesis of “4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine” is not well documented in the available literature. However, related compounds such as pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been synthesized through catalytic protodeboronation2.Molecular Structure Analysis
The molecular structure of “4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine” is not explicitly mentioned in the available literature. However, it is known that the compound contains fluorine and iodine atoms attached to a phenyl ring, which is further linked to a morpholine ring via a carbonyl group1.Chemical Reactions Analysis
The specific chemical reactions involving “4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine” are not well documented in the available literature. However, related compounds such as pinacol boronic esters have been involved in catalytic protodeboronation reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine” are not well documented in the available literature.Safety And Hazards
The safety and hazards associated with “4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine” are not well documented in the available literature.
Direcciones Futuras
The future directions for the research and application of “4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine” are not well documented in the available literature. However, given its potential therapeutic and industrial applications, it is likely to continue attracting significant attention in scientific research1.
Please note that this analysis is based on the limited information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
Propiedades
IUPAC Name |
(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXNYRLXIUTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

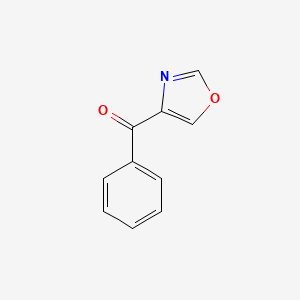
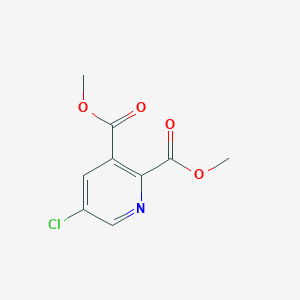
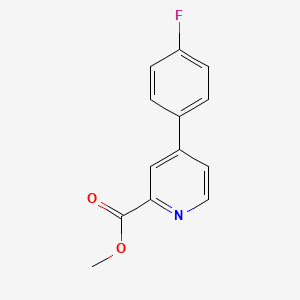
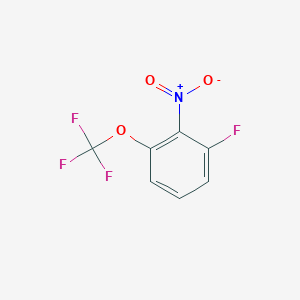
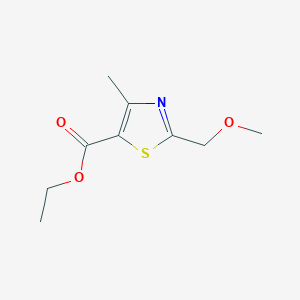
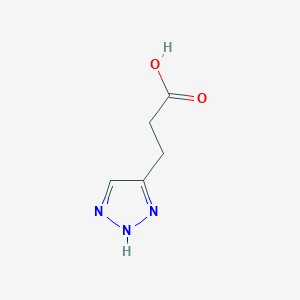
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
